molecular formula C7H9N3S B12839584 2-Amino-4-isopropylthiazole-5-carbonitrile

2-Amino-4-isopropylthiazole-5-carbonitrile

Cat. No.: B12839584
M. Wt: 167.23 g/mol
InChI Key: RTQKRHFSKRDQTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-isopropylthiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a thioamide and a nitrile compound in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-isopropylthiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-isopropylthiazole-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropylthiazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole-5-carbonitrile
  • 2-Amino-4-ethylthiazole-5-carbonitrile
  • 2-Amino-4-propylthiazole-5-carbonitrile

Comparison

Compared to its similar compounds, 2-Amino-4-isopropylthiazole-5-carbonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes .

Properties

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

2-amino-4-propan-2-yl-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C7H9N3S/c1-4(2)6-5(3-8)11-7(9)10-6/h4H,1-2H3,(H2,9,10)

InChI Key

RTQKRHFSKRDQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(SC(=N1)N)C#N

Origin of Product

United States

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